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molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Cat. No. B110486
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133196B2

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at the temperature between 60-105° C.
STIRRING
Type
STIRRING
Details
with continuous stirring for 25-35 minutes
Duration
30 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to the room temperature
CUSTOM
Type
CUSTOM
Details
A solid product is formed
CUSTOM
Type
CUSTOM
Details
This solid product is separated by filtration
WASH
Type
WASH
Details
The product is washed with the small amount of non-polar solvent
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133196B2

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at the temperature between 60-105° C.
STIRRING
Type
STIRRING
Details
with continuous stirring for 25-35 minutes
Duration
30 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to the room temperature
CUSTOM
Type
CUSTOM
Details
A solid product is formed
CUSTOM
Type
CUSTOM
Details
This solid product is separated by filtration
WASH
Type
WASH
Details
The product is washed with the small amount of non-polar solvent
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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